4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride 4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1135208-19-3
VCID: VC11911520
InChI: InChI=1S/C30H36N4O4S2.ClH/c1-5-33(22-23-12-8-7-9-13-23)40(36,37)25-18-16-24(17-19-25)29(35)34(21-11-20-32(3)4)30-31-28-26(38-6-2)14-10-15-27(28)39-30;/h7-10,12-19H,5-6,11,20-22H2,1-4H3;1H
SMILES: CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(C=CC=C4S3)OCC.Cl
Molecular Formula: C30H37ClN4O4S2
Molecular Weight: 617.2 g/mol

4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride

CAS No.: 1135208-19-3

Cat. No.: VC11911520

Molecular Formula: C30H37ClN4O4S2

Molecular Weight: 617.2 g/mol

* For research use only. Not for human or veterinary use.

4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride - 1135208-19-3

Specification

CAS No. 1135208-19-3
Molecular Formula C30H37ClN4O4S2
Molecular Weight 617.2 g/mol
IUPAC Name 4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C30H36N4O4S2.ClH/c1-5-33(22-23-12-8-7-9-13-23)40(36,37)25-18-16-24(17-19-25)29(35)34(21-11-20-32(3)4)30-31-28-26(38-6-2)14-10-15-27(28)39-30;/h7-10,12-19H,5-6,11,20-22H2,1-4H3;1H
Standard InChI Key OSFCNCIBCSMSIR-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(C=CC=C4S3)OCC.Cl
Canonical SMILES CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(C=CC=C4S3)OCC.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Composition

The compound has the molecular formula C30H37ClN4O4S2 and a molecular weight of 617.2 g/mol . Its IUPAC name reflects the intricate substitution pattern: 4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride. Key features include:

  • A benzothiazole ring substituted with an ethoxy group at position 4.

  • A sulfamoyl group linked to a benzyl-ethyl amine.

  • A dimethylamino propyl chain attached to the benzamide nitrogen.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC30H37ClN4O4S2
Molecular Weight617.2 g/mol
SMILESCCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(C=CC=C4S3)OCC.Cl
InChI KeyOSFCNCIBCSMSIR-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound likely involves multi-step organic reactions, as inferred from related sulfonamide derivatives . A plausible route includes:

  • Benzothiazole Formation: Condensation of 2-amino-4-ethoxybenzenethiol with a carbonyl source.

  • Sulfonylation: Introduction of the sulfamoyl group via reaction with benzyl-ethyl sulfamoyl chloride.

  • Amidation: Coupling the sulfonylated intermediate with 3-(dimethylamino)propylamine.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Key Synthetic Intermediates

StepIntermediateRole
14-Ethoxy-1,3-benzothiazol-2-amineBenzothiazole core formation
2Benzyl-ethyl sulfamoyl chlorideSulfonylation agent
33-(Dimethylamino)propylamineAmine coupling partner

Reactivity and Functional Group Transformations

  • Sulfonamide Group: Participates in hydrogen bonding, influencing solubility and target binding .

  • Benzothiazole Moiety: May undergo electrophilic substitution at the 5- or 7-positions .

  • Dimethylamino Propyl Chain: Enhances hydrophilicity and potential for protonation at physiological pH.

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous Solubility: Moderate, due to the hydrochloride salt form and polar sulfonamide group.

  • LogP: Estimated >3 (lipophilic character from benzyl and benzothiazole groups) .

Stability Profile

  • Thermal Stability: Likely stable up to 200°C, based on analogous sulfonamides .

  • Photostability: Benzothiazole derivatives are prone to photodegradation; storage in amber vials is recommended .

CompoundKey Structural DifferenceReported Activity
4-[Benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochlorideFluoro vs. ethoxy substitutionEnhanced metabolic stability
4-(2-Piperidinoethoxy)benzoic acid hydrochlorideSimplified benzamide structureEstrogen receptor modulation

ADME Considerations

  • Absorption: Moderate oral bioavailability due to balanced lipophilicity/hydrophilicity.

  • Metabolism: Likely hepatic, with oxidative demethylation of the dimethylamino group .

Future Research Directions

  • Synthetic Optimization: Develop scalable routes with higher yields (e.g., microwave-assisted synthesis) .

  • In Vitro Screening: Evaluate antibacterial, anticancer, and anti-inflammatory activity.

  • Structural Modifications: Explore substituent effects on the benzothiazole and sulfonamide groups.

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